8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde
CAS No.: 136812-28-7
Cat. No.: VC21163630
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136812-28-7 |
|---|---|
| Molecular Formula | C11H7BrClNO2 |
| Molecular Weight | 300.53 g/mol |
| IUPAC Name | 8-bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H7BrClNO2/c1-16-8-3-2-6-4-7(5-15)11(13)14-10(6)9(8)12/h2-5H,1H3 |
| Standard InChI Key | IAVQKWOOKOSXQK-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)Br |
| Canonical SMILES | COC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)Br |
Introduction
Chemical Structure and Properties
8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde belongs to the quinoline family of heterocyclic compounds. It features a quinoline backbone with four key functional groups strategically positioned: a bromine atom at the 8-position, a chlorine atom at the 2-position, a methoxy group at the 7-position, and an aldehyde group at the 3-position. This distinctive combination of substituents imparts unique electronic and steric properties to the molecule, enhancing its potential for various chemical transformations and biological interactions.
Molecular Identification
The compound is characterized by several chemical identifiers that facilitate its unambiguous recognition in scientific literature and databases:
| Parameter | Value |
|---|---|
| CAS Number | 136812-28-7 |
| Molecular Formula | C₁₁H₇BrClNO₂ |
| Molecular Weight | 300.539 g/mol |
| DSSTox Substance ID | DTXSID20589180 |
| Wikidata | Q82482391 |
| InChIKey | IAVQKWOOKOSXQK-UHFFFAOYSA-N |
The compound's structural representation can be expressed using various chemical notation systems:
Chemical Notation
| Notation Type | Representation |
|---|---|
| SMILES | COc1ccc2c(c1Br)nc(c(c2)C=O)Cl |
| InChI | InChI=1S/C11H7BrClNO2/c1-16-8-3-2-6-4-7(5-15)11(13)14-10(6)9(8)12/h2-5H,1H3 |
These notations provide standardized methods for representing the compound's structure in chemical databases and literature .
Physical Properties
The physical appearance of 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is described as a yellow, orange, or brown solid . Its high molecular weight and the presence of halogen atoms contribute to its stability and relatively low volatility. The combination of polar functional groups (aldehyde and methoxy) with nonpolar regions creates a molecule with interesting solubility characteristics, potentially allowing it to interact with both hydrophilic and hydrophobic environments.
Synthesis Methods
The synthesis of 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde typically employs the Meth-Cohn synthesis method. This approach utilizes the Vilsmeier reagent, which consists of a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), under controlled heating conditions.
Laboratory Synthesis
The laboratory-scale synthesis generally follows these steps:
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Preparation of the appropriate quinoline precursor with methoxy and bromine substituents in place
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Formation of the 2-chloroquinoline structure using chlorinating agents
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Introduction of the aldehyde group at the 3-position using Vilsmeier-Haack formylation
This synthetic pathway can be optimized by careful control of reaction parameters such as temperature, reaction time, and reagent concentrations.
Industrial Scale Production
For larger-scale production, the laboratory synthesis can be adapted with modifications to improve efficiency and yield. Key considerations include:
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Optimization of reaction conditions for maximum conversion
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Selection of appropriate solvents for improved scalability
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Implementation of effective purification procedures
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Development of waste management strategies
These adaptations are essential for ensuring cost-effective production while maintaining product quality .
Applications in Research and Industry
8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde has several significant applications in scientific research and industrial contexts, particularly due to its unique structural features.
Chemical Research Applications
The compound serves as an important intermediate in organic synthesis pathways. The presence of an aldehyde group makes it particularly valuable as a precursor for further functionalization through various reactions:
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Condensation reactions to form imines, hydrazones, or oximes
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Reduction to form the corresponding alcohol
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Oxidation to form the carboxylic acid
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Wittig reactions to create carbon-carbon double bonds
These transformations allow for the creation of more complex quinoline derivatives with potential applications in medicinal chemistry .
Biological Research
In biological research, 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde may serve as:
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A probe in biochemical assays due to its distinct structural features
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A tool for studying enzyme interactions
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A starting point for the development of biologically active compounds
The specific halogen substitution pattern influences its interactions with biological targets, potentially enhancing its utility in specialized research applications.
Market Overview and Trends
The market for specialized chemical compounds like 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is influenced by research demand and industrial applications. According to market research, this compound is part of a global specialty chemicals sector with specific regional distribution patterns .
Global Market Presence
The 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde market has presence across various regions:
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North America
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Europe
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Asia Pacific
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Other regions
Each region may have different consumption patterns based on the concentration of research institutions, pharmaceutical companies, and chemical manufacturers .
Market Dynamics
Current market research from April 2025 indicates several key aspects of the 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde market:
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Price variations across different regions
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Identification of major producers and suppliers
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Consumer segments and their specific applications
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Market trends and forecast until 2025
These factors collectively determine the compound's availability and economic significance in the global chemical market .
Related Compounds
Several compounds share structural similarities with 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde, differing in the pattern of substituents or functional groups.
Structural Analogs
| Compound | Key Structural Differences |
|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Lacks bromine and methoxy substituents |
| 7-Methoxyquinoline-3-carboxaldehyde | Lacks bromine and chlorine substituents |
| 8-Bromoquinoline-3-carboxaldehyde | Lacks chlorine and methoxy substituents |
| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | Contains a hydroxyl group instead of a methoxy group and lacks bromine |
| 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | Contains two methoxy groups and lacks bromine |
| 8-Bromo-2-chloro-7-methoxyquinoline-3-carbonitrile | Contains a nitrile group instead of an aldehyde group |
These structural relationships provide insights into the structure-activity relationships of this class of compounds .
Functional Derivatives
The aldehyde functional group in 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde can be modified to create numerous derivatives:
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Reduction to alcohol (producing 8-Bromo-2-chloro-7-methoxyquinoline-3-methanol)
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Oxidation to carboxylic acid (producing 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxylic acid)
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Conversion to nitrile (producing 8-Bromo-2-chloro-7-methoxyquinoline-3-carbonitrile, CAS: 948291-24-5)
These derivatives may exhibit different chemical and biological properties, expanding the potential applications of this chemical scaffold .
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